molecular formula C26H43NO4 B1671914 Glycolithocholic acid CAS No. 474-74-8

Glycolithocholic acid

Número de catálogo: B1671914
Número CAS: 474-74-8
Peso molecular: 433.6 g/mol
Clave InChI: XBSQTYHEGZTYJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lithocolylglicina, también conocido como ácido glicolithocólico, es un ácido biliar secundario conjugado con glicina. Es un metabolito endógeno que se forma en el intestino humano mediante la 7α-deshidroxilación bacteriana del ácido quenodesoxicólico. Este compuesto juega un papel importante en el diagnóstico de diversas enfermedades hepáticas y gastrointestinales, incluidas la colitis ulcerosa, la esteatohepatitis no alcohólica y la colangitis esclerosante primaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Lithocolylglicina se puede sintetizar a partir de ácido litocólico y éster metílico de glicina. La síntesis implica la conjugación del ácido litocólico con éster metílico de glicina, seguida de purificación mediante cromatografía en capa fina preparativa y saponificación .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para lithocolylglicina no están ampliamente documentados, la síntesis generalmente sigue los métodos de preparación de laboratorio, ampliados para uso industrial. El proceso implica el uso de cromatografía líquida de alta resolución (HPLC) para la identificación y cuantificación relativa de ácidos biliares conjugados en fluidos biológicos .

Análisis De Reacciones Químicas

Tipos de reacciones: Lithocolylglicina experimenta varias reacciones químicas, incluidas:

Reactivos y condiciones comunes:

Principales productos:

Aplicaciones Científicas De Investigación

Metabolic Effects and Cardiometabolic Health

Glycolithocholic acid has been studied for its influence on metabolic processes, particularly in relation to energy metabolism and the regulation of bile acids. Research indicates that GLCA plays a role in modulating glucose and lipid metabolism through its interaction with specific receptors such as the Farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) .

Key Findings:

  • Bile Acid Synthesis Inhibition : A study demonstrated that administration of glycodeoxycholic acid (GDCA), closely related to GLCA, suppressed primary bile acid synthesis while increasing fibroblast growth factor 19 (FGF19) concentrations. This suggests a potential therapeutic mechanism for conditions involving bile acid dysregulation .
  • Correlation with Cardiometabolic Risk : Elevated levels of GLCA have been associated with various cardiometabolic risk factors, indicating its potential role as a biomarker for metabolic disorders .

Immune Modulation

Recent studies have highlighted the immunomodulatory effects of GLCA, particularly in the context of autoimmune conditions and inflammation.

Key Findings:

  • Regulatory T Cell Enhancement : Research has shown that GLCA can increase the frequency of circulating regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune responses. This effect occurs through activation of the constitutive androstane receptor .
  • Potential Therapeutic Application : Given its ability to modulate immune responses, GLCA is being investigated as a candidate for treating conditions characterized by immune dysregulation, such as primary biliary cholangitis and other autoimmune diseases .

Neurological Implications

Emerging evidence suggests that bile acids, including GLCA, may influence neurological health and disease states.

Key Findings:

  • Association with Depression : A study found correlations between gut microbiota, bile acids, and major depressive disorder (MDD), indicating that alterations in bile acid profiles may contribute to the pathophysiology of depression . Specifically, GLCA levels were found to be negatively correlated with depressive symptoms.
  • Alzheimer's Disease Biomarker : Elevated levels of GLCA have been observed in patients with Alzheimer's disease compared to those with mild cognitive impairment. This suggests that GLCA may serve as a biomarker for neurodegenerative diseases .

Case Studies and Research Insights

The following table summarizes notable studies involving this compound and its applications:

Study ReferenceFocus AreaKey Findings
MetabolismGDCA administration leads to increased FGF19 levels and inhibits primary bile acid synthesis.
ImmunologyGLCA increases Treg frequency, suggesting potential for autoimmune treatment.
NeurologyElevated GLCA levels in Alzheimer's patients indicate possible biomarker status.
Cardiometabolic HealthCorrelation between GLCA levels and cardiometabolic risk factors in healthy adults.

Mecanismo De Acción

Lithocolylglicina ejerce sus efectos interactuando con objetivos moleculares y vías específicas:

    Objetivos moleculares: Receptores de ácidos biliares, incluidos el receptor X farnesoide (FXR) y el receptor 1 de ácidos biliares acoplado a proteína G (GPBAR1).

    Vías implicadas: Regulación de la síntesis, el transporte y el metabolismo de los ácidos biliares. .

Comparación Con Compuestos Similares

Lithocolylglicina es única entre los ácidos biliares debido a su conjugación con glicina. Compuestos similares incluyen:

Lithocolylglicina destaca por sus aplicaciones de diagnóstico específicas y su papel en el metabolismo de los ácidos biliares, lo que la convierte en un compuesto valioso tanto en investigación como en entornos clínicos.

Actividad Biológica

Glycolithocholic acid (GLCA) is a bile acid that plays a significant role in various biological processes, including lipid and glucose metabolism, gut microbiota modulation, and potential therapeutic applications. This article discusses the biological activity of GLCA, supported by recent research findings and case studies.

1. Overview of this compound

GLCA is a conjugated bile acid derived from lithocholic acid and glycine. It is primarily produced in the liver and excreted into the bile, where it aids in the digestion and absorption of dietary fats. As a bile acid, GLCA interacts with various receptors in the body, influencing metabolic pathways and gut health.

2.1 Metabolic Regulation

GLCA has been shown to impact lipid and glucose metabolism through its interaction with specific receptors:

  • Farnesoid X Receptor (FXR) : GLCA activates FXR, which regulates bile acid synthesis and glucose metabolism. Activation of FXR can lead to decreased hepatic glucose production and improved insulin sensitivity .
  • Takeda G Protein-Coupled Receptor 5 (TGR5) : GLCA also activates TGR5, promoting energy expenditure and enhancing the secretion of glucagon-like peptide-1 (GLP-1), which is beneficial for glucose homeostasis .

3.1 Gut Microbiota Interaction

A study involving patients with major depressive disorder (MDD) found that levels of GLCA were significantly lower compared to healthy controls. This reduction was correlated with specific gut microbiota profiles, suggesting that GLCA may play a role in gut-brain interactions .

  • Table 1: Comparison of Bile Acids in MDD Patients vs. Healthy Controls
Bile AcidMDD Patients (n=31)Healthy Controls (n=29)
This compound (GLCA)LowerHigher
Taurolithocholic Acid (TLCA)LowerHigher
23-Nordeoxycholic AcidHigherLower

3.2 Cardiometabolic Effects

Research indicates that plasma levels of GLCA are negatively associated with various cardiometabolic risk factors. In a cohort study, higher levels of GLCA were linked to lower insulin resistance and better lipid profiles among young adults .

  • Table 2: Association of this compound with Cardiometabolic Risk Factors
Risk FactorCorrelation with GLCA Level
Insulin ResistanceNegative
LDL CholesterolNegative
HDL CholesterolPositive

4. Potential Therapeutic Applications

Given its biological activities, GLCA may have therapeutic potential in treating metabolic disorders:

  • Weight Management : By enhancing energy expenditure through TGR5 activation, GLCA may contribute to weight loss strategies.
  • Diabetes Management : Its role in improving insulin sensitivity positions GLCA as a candidate for diabetes treatment.

5. Conclusion

This compound exhibits significant biological activity through its effects on metabolic regulation, gut microbiota interaction, and potential therapeutic applications. Ongoing research continues to uncover its roles in health and disease management, emphasizing the importance of bile acids in metabolic homeostasis.

Q & A

Basic Research Questions

Q. What are the standardized methodologies for quantifying glycolithocholic acid (GLCA) in biological samples?

GLCA is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for bile acid detection. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate GLCA from plasma/serum .
  • Chromatographic Separation : Reverse-phase C18 columns with mobile phases containing ammonium acetate or formic acid to enhance ionization .
  • Quantitation : Isotope-labeled internal standards (e.g., deuterated GLCA) are used to correct for matrix effects. Detection limits for GLCA in human serum are typically ≤0.11 nmol/mL . Radioimmunoassays (RIAs) are alternative methods but may lack specificity due to cross-reactivity with structurally similar bile acids .

Q. What is the biological significance of GLCA in bile acid homeostasis?

GLCA, a glycine-conjugated secondary bile acid, regulates metabolic pathways via activation of nuclear receptors (e.g., FXR, TGR5). It modulates lipid metabolism, glucose homeostasis, and gut microbiome composition. Elevated GLCA levels are linked to metabolic disorders such as obesity and non-alcoholic steatohepatitis (NASH), while reduced levels correlate with altered gut-liver axis signaling .

Q. How can researchers differentiate GLCA from its sulfated or taurine-conjugated analogs?

  • Chromatographic Retention Time : Sulfated GLCA (e.g., GLCA-3-sulfate) elutes later than GLCA in hydrophilic interaction liquid chromatography (HILIC) due to increased polarity .
  • Mass Spectrometry : GLCA (m/z 433.32) is distinguished from taurine-conjugated analogs (e.g., taurolithocholic acid, m/z 482.3) via accurate mass measurement and fragmentation patterns .

Advanced Research Questions

Q. How should experimental designs account for confounding factors in GLCA-related gut microbiome studies?

  • Cohort Stratification : Control for age, diet, and comorbidities (e.g., diabetes) that influence bile acid metabolism .
  • Longitudinal Sampling : Track GLCA fluctuations in fecal and serum samples to distinguish transient vs. sustained microbiome interactions .
  • Multi-Omics Integration : Combine metabolomics (GLCA levels) with 16S rRNA sequencing to identify bacterial taxa (e.g., Clostridium scindens) involved in GLCA biotransformation .

Q. What strategies resolve contradictions between in vitro and in vivo data on GLCA’s role in neuroinflammation?

  • Dose-Response Validation : In vitro models often use supraphysiological GLCA concentrations (>10 µM), whereas in vivo levels in cerebrospinal fluid are typically <0.1 µM. Adjust doses to mimic physiological ranges .
  • Blood-Brain Barrier (BBB) Permeability Assays : Use transwell models with brain endothelial cells to assess GLCA transport efficiency, which may explain limited central nervous system effects observed in vivo .

Q. How can researchers optimize LC-MS/MS parameters for detecting low-abundance GLCA in complex matrices?

  • Ion Source Optimization : Electrospray ionization (ESI) in negative ion mode with a declustering potential of -80 V enhances GLCA detection .
  • Collision Energy Calibration : Fragment GLCA precursors (m/z 432.3 → 74.0) with collision energies of -35 eV to maximize sensitivity .
  • Matrix Effect Mitigation : Use surrogate matrices (e.g., charcoal-stripped serum) for calibration curves to avoid endogenous GLCA interference .

Q. What evidence supports GLCA as a biomarker for ulcerative colitis (UC), and how can its diagnostic utility be validated?

  • Clinical Correlations : Elevated fecal GLCA levels in UC patients correlate with disease activity scores and Enterobacteriaceae overgrowth .
  • Validation Workflow :

Discovery Cohort : Untargeted metabolomics to identify GLCA as a candidate biomarker .

Targeted Quantitation : Validate GLCA levels in a multi-center cohort using standardized LC-MS/MS protocols .

Mechanistic Studies : Link GLCA to mucosal inflammation via in vitro models (e.g., GLCA exposure in colonic organoids) .

Q. Methodological Challenges and Solutions

Q. How to address batch effects in multi-site GLCA studies?

  • Internal Standardization : Use isotopically labeled GLCA (e.g., GLCA-d4) in all samples to normalize inter-batch variability .
  • Harmonized Protocols : Predefine LC-MS/MS parameters (e.g., column type, gradient) across labs to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing GLCA-microbiome correlations?

  • Spearman’s Rank Correlation : Non-parametric testing to assess monotonic relationships between GLCA levels and microbial alpha diversity .
  • PERMANOVA : Test for significant differences in GLCA profiles across microbiome beta-diversity clusters .

Propiedades

IUPAC Name

2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSQTYHEGZTYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398978, DTXSID70861983
Record name Glycolithocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Hydroxy-24-oxocholan-24-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79252-50-9
Record name Glycolithocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glycolithocholic acid
Glycolithocholic acid
Glycolithocholic acid
Glycolithocholic acid
Glycolithocholic acid
Glycolithocholic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.